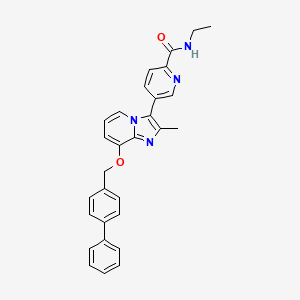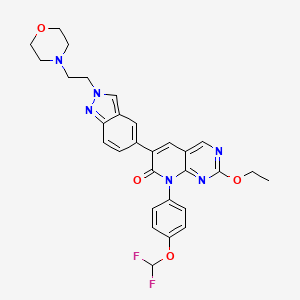
Mat2A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mat2A-IN-1 is a compound that inhibits the enzyme methionine adenosyltransferase 2A (MAT2A). MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), a critical methyl donor involved in various biological methylation reactions. The inhibition of MAT2A has significant implications in cancer research, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include methionine analogs and adenosine derivatives .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Mat2A-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Mat2A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study methylation reactions and enzyme kinetics.
Biology: Employed in cellular studies to investigate the role of MAT2A in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.
Wirkmechanismus
Mat2A-IN-1 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the levels of S-adenosylmethionine (SAM). This inhibition disrupts methylation reactions essential for DNA, RNA, and protein modifications. The molecular targets include various methyltransferases that rely on SAM as a methyl donor. The pathways involved include the methionine salvage pathway and one-carbon metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer research.
IDE397: A compound that also targets MAT2A and has shown promise in preclinical studies.
Uniqueness
Mat2A-IN-1 is unique due to its high selectivity for MAT2A and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in studying the role of MAT2A in neurological disorders and brain cancers .
Conclusion
This compound is a versatile compound with significant implications in scientific research and potential therapeutic applications. Its ability to inhibit MAT2A and disrupt critical methylation reactions makes it a valuable tool in the study of various biological processes and diseases.
Eigenschaften
Molekularformel |
C29H28F2N6O4 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-morpholin-4-ylethyl)indazol-5-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3 |
InChI-Schlüssel |
JDGDQZFQCHISCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


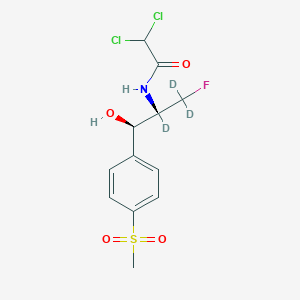

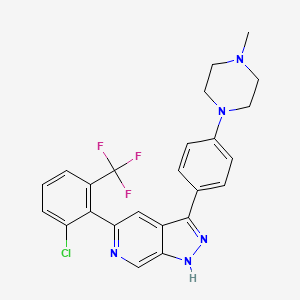
![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

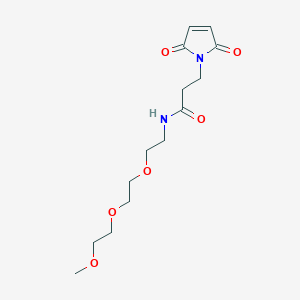
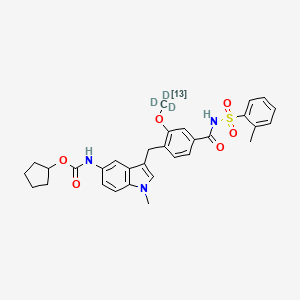
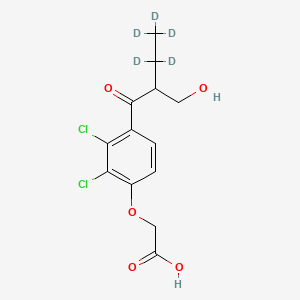
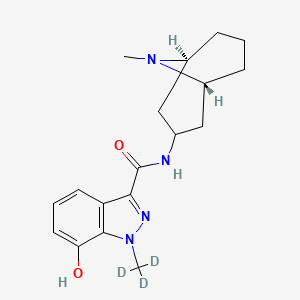
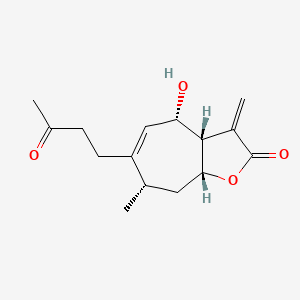
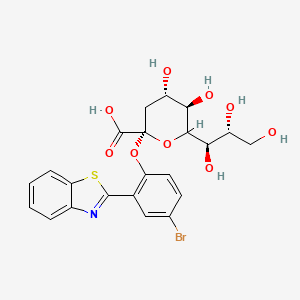
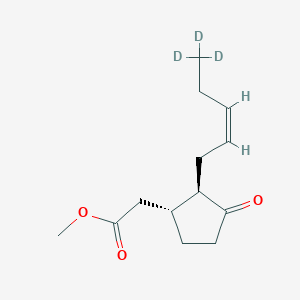
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
